Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride
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Overview
Description
Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride is a bicyclic nitrogen-containing heterocycle. This compound is of significant interest due to its unique structure and potential applications in various fields such as medicinal chemistry and organic synthesis. The compound’s structure consists of a bicyclic framework with a nitrogen atom incorporated into the ring system, making it a valuable scaffold for the development of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride typically involves the formation of the bicyclic core followed by esterification and subsequent conversion to the hydrochloride salt. One common method involves the cyclization of a suitable precursor, such as a linear amine, under acidic conditions to form the bicyclic structure. This is followed by esterification using methanol and an acid catalyst to yield the methyl ester. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization step, which allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems for esterification and salt formation can improve efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the ester group.
Scientific Research Applications
Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds with analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for high-affinity binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparison with Similar Compounds
- Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride
- 2-Azabicyclo[3.2.1]octane derivatives
Comparison: Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride is unique due to its specific substitution pattern and the position of the ester group. Compared to Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride, it has a different ester position, which can lead to variations in its chemical reactivity and biological activity. The 2-Azabicyclo[3.2.1]octane derivatives share a similar bicyclic core but differ in their functional groups and substitution patterns, resulting in distinct properties and applications.
This detailed article provides a comprehensive overview of Methyl 3-azabicyclo[321]octane-6-carboxylate;hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 3-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-3-6-2-7(8)5-10-4-6;/h6-8,10H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLHAGBWTHBMAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CC1CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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